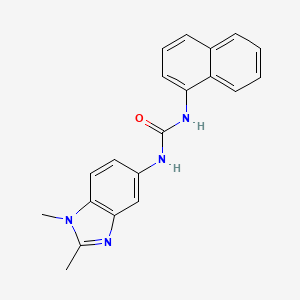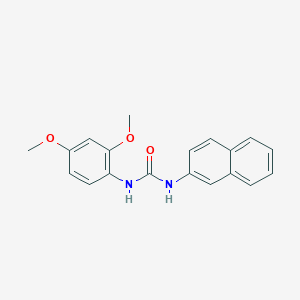![molecular formula C15H21ClN2O3S B5731260 2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide, also known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used to treat various bacterial infections. However, it has gained attention in recent years due to its potential applications in neuroscience research. DCS is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
DCS acts as a partial agonist of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By binding to the receptor, DCS can enhance the effects of glutamate, the primary excitatory neurotransmitter in the brain. This can lead to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
DCS has been shown to have various biochemical and physiological effects in the brain. It can increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, DCS can modulate the activity of various signaling pathways involved in synaptic plasticity and learning and memory processes.
实验室实验的优点和局限性
One advantage of using DCS in lab experiments is its ability to enhance the effects of glutamate, which can lead to improved learning and memory processes. Additionally, DCS has been shown to have a relatively favorable safety profile and is well-tolerated in humans. However, one limitation of using DCS is its potential to have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
未来方向
There are several future directions for research on DCS. One area of interest is its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments. Additionally, DCS may have applications in the treatment of other neuropsychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the mechanisms of action of DCS and its potential applications in the field of neuroscience.
合成方法
DCS can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, followed by the addition of dimethylamine and sulfonyl chloride. The final product is obtained through recrystallization and purification steps.
科学研究应用
DCS has been extensively studied for its potential applications in cognitive and behavioral therapies. It has been shown to enhance the effects of exposure therapy in patients with anxiety disorders, as well as improve social cognition and functioning in individuals with autism spectrum disorder. Additionally, DCS has been investigated for its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments.
属性
IUPAC Name |
2-chloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-18(2)22(20,21)12-8-9-14(16)13(10-12)15(19)17-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLFIXZSVTUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)
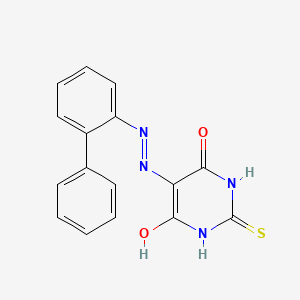
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)
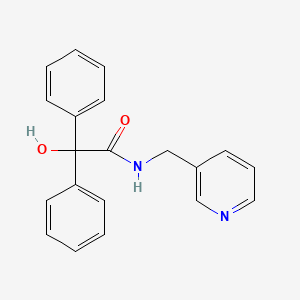
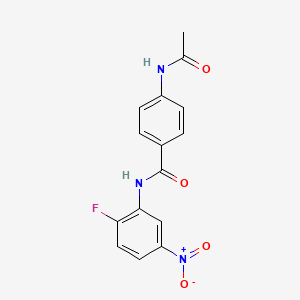

![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

